Magnesium;5-chloro-2H-pyridin-2-ide;bromide
Overview
Description
Magnesium;5-chloro-2H-pyridin-2-ide;bromide is a chemical compound that consists of a magnesium ion coordinated with a 5-chloro-2H-pyridin-2-ide ligand and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;5-chloro-2H-pyridin-2-ide;bromide typically involves the reaction of 5-chloro-2H-pyridine with a magnesium source, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-chloro-2H-pyridin-2-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The magnesium ion can undergo redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of the 5-chloro-2H-pyridin-2-ide ligand with an arylboronic acid.
Scientific Research Applications
Magnesium;5-chloro-2H-pyridin-2-ide;bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of magnesium’s role in enzymatic processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Magnesium;5-chloro-2H-pyridin-2-ide;bromide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, influencing the reactivity and stability of the compound. In catalytic reactions, the compound can facilitate the formation of new chemical bonds by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Magnesium;2H-pyridin-2-ide;bromide: Similar structure but without the chloro substituent.
Magnesium;5-bromo-2H-pyridin-2-ide;bromide: Similar structure with a bromo substituent instead of chloro.
Magnesium;5-chloro-2H-pyridin-2-ide;chloride: Similar structure with chloride instead of bromide.
Uniqueness
Magnesium;5-chloro-2H-pyridin-2-ide;bromide is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The bromide ion also contributes to its distinct chemical properties, making it suitable for specific applications in synthesis and catalysis.
Properties
IUPAC Name |
magnesium;5-chloro-2H-pyridin-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJVLFKZTBQUDI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Cl.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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